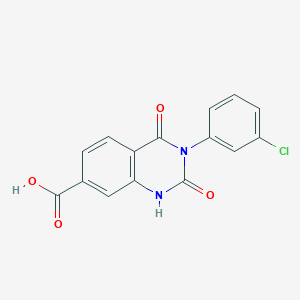3-(3-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
CAS No.: 926247-48-5
Cat. No.: VC4322956
Molecular Formula: C15H9ClN2O4
Molecular Weight: 316.7
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 926247-48-5 |
|---|---|
| Molecular Formula | C15H9ClN2O4 |
| Molecular Weight | 316.7 |
| IUPAC Name | 3-(3-chlorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
| Standard InChI | InChI=1S/C15H9ClN2O4/c16-9-2-1-3-10(7-9)18-13(19)11-5-4-8(14(20)21)6-12(11)17-15(18)22/h1-7H,(H,17,22)(H,20,21) |
| Standard InChI Key | KQAPWDPUWNKAQD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O |
Introduction
Structural and Molecular Characteristics
The compound belongs to the tetrahydroquinazoline class, characterized by a fused bicyclic structure with nitrogen atoms at positions 1 and 3. Its IUPAC name, 3-(3-chlorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid, reflects the presence of:
-
A 3-chlorophenyl group at position 3.
-
Diketone moieties at positions 2 and 4.
-
A carboxylic acid group at position 7.
Molecular Formula: C₁₅H₉ClN₂O₄
Molecular Weight: 316.70 g/mol .
Synthesis and Chemical Reactions
Key Reaction Conditions
Physicochemical Properties
Spectral Data
-
IR Spectroscopy: Peaks at 1700–1750 cm⁻¹ (C=O stretching), 2500–3300 cm⁻¹ (-COOH) .
-
NMR: Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and the carboxylic acid (δ 12–13 ppm) .
Biological Activities and Research Findings
Enzyme Inhibition
Quinazolines are known to target:
-
Dihydrofolate reductase (DHFR): Critical for nucleotide synthesis.
-
Tyrosine kinases: Implicated in cancer cell signaling.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor for:
-
Anticancer agents: Modified to enhance selectivity for kinase inhibitors.
-
Antimicrobials: Functionalized with amide groups to improve bioavailability.
Structural Analogues
| Analogue | Modification | Activity |
|---|---|---|
| N-(4-Chlorobenzyl)-derivative | Carboxamide substitution | Enhanced antibacterial |
| 3-Ethyl-derivative | Alkyl chain at N3 | Improved solubility |
Comparative Analysis with Related Compounds
| Compound | Structure | Key Differences | Bioactivity |
|---|---|---|---|
| 3-Ethyl-2,4-dioxo-derivative | Ethyl group at N3 | Higher logP (2.1 vs. 1.8) | Moderate antimicrobial |
| 2-Chloro-4-phenyl-analogue | Chlorine at C2 | Enhanced kinase inhibition | Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume